Regioselectivity in Electrophilic Nitration: 2‑Fluoro‑4‑nitrotoluene as the Minor Isomer (10%) Versus 2‑Fluoro‑5‑nitrotoluene (90%)
Under zeolite β‑catalyzed nitration conditions with nitric acid and acetic anhydride, 2‑fluorotoluene yields mononitro products in 96% total yield, of which 90% is 2‑fluoro‑5‑nitrotoluene and only 10% is 2‑fluoro‑4‑nitrotoluene [1]. Solid‑acid‑catalyzed nitration with 70% HNO₃ at 90 °C shows 55% conversion of 2‑fluorotoluene with 90% selectivity toward 2‑fluoro‑5‑nitrotoluene, confirming the consistent preference for the 5‑nitro regioisomer across catalytic systems [2]. This 9‑fold excess of the 5‑nitro isomer means that obtaining pure 2‑fluoro‑4‑nitrotoluene from direct nitration requires efficient separation or alternative synthetic approaches, directly affecting its commercial availability, cost, and achievable regioisomeric purity.
| Evidence Dimension | Regioisomer distribution in mononitration of 2‑fluorotoluene |
|---|---|
| Target Compound Data | 2‑Fluoro‑4‑nitrotoluene: 10% of mononitro product (zeolite catalyst); consistent minor isomer in solid‑acid catalysis [1][2] |
| Comparator Or Baseline | 2‑Fluoro‑5‑nitrotoluene: 90% of mononitro product [1][2] |
| Quantified Difference | 9‑fold selectivity favoring the 5‑nitro isomer over the 4‑nitro isomer under both catalytic systems evaluated |
| Conditions | Zeolite β‑catalyzed nitration (room temperature to mild heating, HNO₃/Ac₂O); Fe/Mo/SiO₂ or MoO₃/SiO₂‑catalyzed nitration with 70% HNO₃ at 90 °C [1][2] |
Why This Matters
Procurement of 2‑fluoro‑4‑nitrotoluene with high regioisomeric purity guarantees that downstream synthetic routes are not compromised by the predominant 5‑nitro contaminant, which would lead to different regiochemical outcomes in subsequent reactions.
- [1] Smith, K.; Musson, A.; DeBoos, G. A. A Novel Method for the Nitration of Simple Aromatic Compounds. J. Org. Chem. 1998, 63 (23), 8448–8454. https://orca.cardiff.ac.uk/id/eprint/14434/ View Source
- [2] Maurya, S. K.; Gurjar, M. K.; Malshe, K. M.; Patil, P. T.; Dongare, M. K.; Kemnitz, E. Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chem. 2003, 5, 720–723. https://pubs.rsc.org/en/content/articlelanding/2003/gc/b307146d View Source
